molecular formula C12H16N2O2 B12045340 N-[(E)-furan-2-ylmethylideneamino]cyclohexanecarboxamide CAS No. 113906-55-1

N-[(E)-furan-2-ylmethylideneamino]cyclohexanecarboxamide

Cat. No.: B12045340
CAS No.: 113906-55-1
M. Wt: 220.27 g/mol
InChI Key: RZCYQPWFBVMHIZ-UKTHLTGXSA-N
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Description

N-[(E)-furan-2-ylmethylideneamino]cyclohexanecarboxamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a cyclohexane ring, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-furan-2-ylmethylideneamino]cyclohexanecarboxamide typically involves the condensation of furan-2-carbaldehyde with cyclohexanecarboxamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-furan-2-ylmethylideneamino]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and specific conditions such as low temperatures.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(E)-furan-2-ylmethylideneamino]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The furan ring plays a crucial role in this interaction, as it can form hydrogen bonds and π-π interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-furan-2-ylmethylideneamino]cyclohexanecarboxamide stands out due to its unique combination of a furan ring and a cyclohexane ring, which imparts distinct chemical and physical properties. This combination enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

113906-55-1

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]cyclohexanecarboxamide

InChI

InChI=1S/C12H16N2O2/c15-12(10-5-2-1-3-6-10)14-13-9-11-7-4-8-16-11/h4,7-10H,1-3,5-6H2,(H,14,15)/b13-9+

InChI Key

RZCYQPWFBVMHIZ-UKTHLTGXSA-N

Isomeric SMILES

C1CCC(CC1)C(=O)N/N=C/C2=CC=CO2

Canonical SMILES

C1CCC(CC1)C(=O)NN=CC2=CC=CO2

Origin of Product

United States

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